Ethyl6-bromo-5-fluoronicotinate
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Overview
Description
Ethyl 6-bromo-5-fluoronicotinate is a chemical compound with the molecular formula C8H7BrFNO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are substituted with bromine and fluorine atoms, respectively. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-bromo-5-fluoronicotinate can be synthesized through various methods. One common approach involves the bromination and fluorination of ethyl nicotinate. The process typically includes the following steps:
Bromination: Ethyl nicotinate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to yield ethyl 6-bromo-5-fluoronicotinate.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-bromo-5-fluoronicotinate may involve large-scale bromination and fluorination processes. These methods are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 6-bromo-5-fluoronicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-5-fluoronicotinate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 6-bromo-5-fluoronicotinate can be compared with other similar compounds, such as:
Ethyl 6-bromo-5-chloronicotinate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 6-bromo-5-iodonicotinate: Contains an iodine atom instead of fluorine.
Ethyl 6-chloro-5-fluoronicotinate: Has a chlorine atom at the 6-position instead of bromine.
Uniqueness
The presence of both bromine and fluorine atoms in ethyl 6-bromo-5-fluoronicotinate makes it unique. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H7BrFNO2 |
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Molecular Weight |
248.05 g/mol |
IUPAC Name |
ethyl 6-bromo-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrFNO2/c1-2-13-8(12)5-3-6(10)7(9)11-4-5/h3-4H,2H2,1H3 |
InChI Key |
XGJNWVZPCCMXGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Br)F |
Origin of Product |
United States |
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